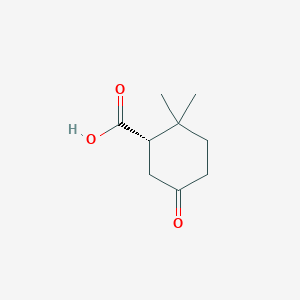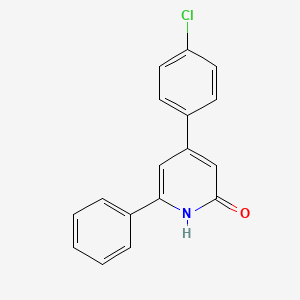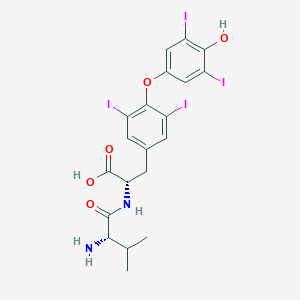![molecular formula C25H16OS3 B12564979 3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran CAS No. 302326-79-0](/img/structure/B12564979.png)
3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound features a unique structure with multiple thiophene rings, which are sulfur-containing heterocycles, and a naphthopyran core. The presence of these rings contributes to its interesting electronic and optical properties.
準備方法
The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthopyran Core: This can be achieved through a cyclization reaction involving naphthol and an appropriate aldehyde under acidic conditions.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Suzuki coupling reaction, where boronic acid derivatives of thiophene are coupled with the naphthopyran core in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the bithiophene unit to the naphthopyran core, which can be achieved through a Stille coupling reaction using a stannylated bithiophene derivative and a palladium catalyst.
化学反応の分析
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the naphthopyran core or the thiophene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
科学的研究の応用
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart windows and lenses that can change color in response to light.
Biology: The compound’s photochromic properties make it useful in studying light-induced biological processes and in the development of light-sensitive biomaterials.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to treat certain medical conditions, including cancer.
Industry: It is used in the production of photochromic dyes and pigments for various industrial applications, including textiles and coatings.
作用機序
The mechanism by which 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran exerts its effects is primarily based on its photochromic properties. When exposed to UV light, the compound undergoes a reversible structural change, leading to a change in its absorption spectrum and, consequently, its color. This process involves the breaking and forming of chemical bonds within the naphthopyran core and the thiophene rings. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound.
類似化合物との比較
3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran can be compared with other photochromic compounds, such as:
Spiropyrans: These compounds also exhibit photochromism but have a different core structure. They are known for their fast response to light and are used in similar applications.
Diarylethenes: These compounds have a different mechanism of photochromism, involving a reversible cyclization reaction. They are known for their high fatigue resistance and are used in optical data storage.
Fulgides: These compounds exhibit photochromism through a reversible ring-opening reaction. They are known for their thermal stability and are used in various optical applications.
The uniqueness of 3-([2,2’-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran lies in its combination of a naphthopyran core with multiple thiophene rings, which imparts unique electronic and optical properties that are not found in other photochromic compounds.
特性
CAS番号 |
302326-79-0 |
|---|---|
分子式 |
C25H16OS3 |
分子量 |
428.6 g/mol |
IUPAC名 |
3-thiophen-2-yl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C25H16OS3/c1-2-6-18-17(5-1)9-10-20-19(18)13-14-25(26-20,23-8-4-16-28-23)24-12-11-22(29-24)21-7-3-15-27-21/h1-16H |
InChIキー |
MREURVFZYRXPCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)(C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
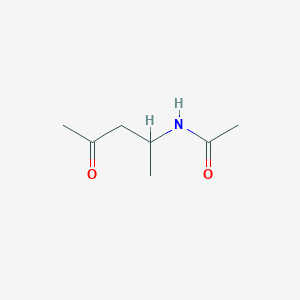
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

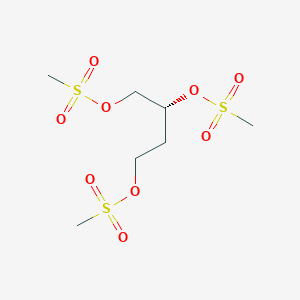

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
